molecular formula C14H14ClNO2S B11834272 Ethyl 3-(4-chloro-2-phenylthiazol-5-yl)propanoate

Ethyl 3-(4-chloro-2-phenylthiazol-5-yl)propanoate

Cat. No.: B11834272
M. Wt: 295.8 g/mol
InChI Key: PLLHOKPIVLZTQM-UHFFFAOYSA-N
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Description

Ethyl 3-(4-chloro-2-phenylthiazol-5-yl)propanoate: is a synthetic organic compound with the molecular formula C14H14ClNO2S and a molecular weight of 295.78 g/mol . This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(4-chloro-2-phenylthiazol-5-yl)propanoate typically involves the reaction of 4-chloro-2-phenylthiazole with ethyl 3-bromopropanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(4-chloro-2-phenylthiazol-5-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazoles .

Scientific Research Applications

Ethyl 3-(4-chloro-2-phenylthiazol-5-yl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-(4-chloro-2-phenylthiazol-5-yl)propanoate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, leading to various biological effects. The compound may inhibit certain enzymes or modulate receptor activity, resulting in its observed biological activities .

Comparison with Similar Compounds

  • Ethyl 3-(4-chloro-2-methylthiazol-5-yl)propanoate
  • Ethyl 3-(4-chloro-2-ethylthiazol-5-yl)propanoate
  • Ethyl 3-(4-chloro-2-isopropylthiazol-5-yl)propanoate

Comparison: Ethyl 3-(4-chloro-2-phenylthiazol-5-yl)propanoate is unique due to the presence of the phenyl group, which imparts distinct chemical and biological properties. The phenyl group enhances the compound’s stability and may contribute to its biological activity compared to its methyl, ethyl, and isopropyl analogs .

Properties

Molecular Formula

C14H14ClNO2S

Molecular Weight

295.8 g/mol

IUPAC Name

ethyl 3-(4-chloro-2-phenyl-1,3-thiazol-5-yl)propanoate

InChI

InChI=1S/C14H14ClNO2S/c1-2-18-12(17)9-8-11-13(15)16-14(19-11)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3

InChI Key

PLLHOKPIVLZTQM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(N=C(S1)C2=CC=CC=C2)Cl

Origin of Product

United States

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